molecular formula C25H36N2O2 B11567593 1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea

1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea

Cat. No.: B11567593
M. Wt: 396.6 g/mol
InChI Key: FYWLVAIHSSARFW-UHFFFAOYSA-N
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Description

1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of a decyloxy group attached to a phenyl ring and a dimethylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 2,3-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction proceeds through the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-[4-(Decyloxy)phenyl]-3-(2-pyridinyl)urea
  • 1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea
  • 1-[4-(Decyloxy)phenyl]-3-(2-methoxyphenyl)urea

Uniqueness: 1-[4-(Decyloxy)phenyl]-3-(2,3-dimethylphenyl)urea is unique due to the presence of both decyloxy and dimethylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H36N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(2,3-dimethylphenyl)urea

InChI

InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-19-29-23-17-15-22(16-18-23)26-25(28)27-24-14-12-13-20(2)21(24)3/h12-18H,4-11,19H2,1-3H3,(H2,26,27,28)

InChI Key

FYWLVAIHSSARFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

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